molecular formula C10H14N2O2S B5765145 N-(3,4-dimethoxyphenyl)-N'-methylthiourea

N-(3,4-dimethoxyphenyl)-N'-methylthiourea

Cat. No. B5765145
M. Wt: 226.30 g/mol
InChI Key: OMRDTGAIPWLAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-methylthiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has a unique chemical structure and has shown promising results in various studies.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-N'-methylthiourea exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can directly scavenge ROS, such as hydrogen peroxide and superoxide, and prevent oxidative damage to cellular components. This compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. Furthermore, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It can protect against oxidative stress-induced cell death and apoptosis, as well as reduce the production of reactive nitrogen species (RNS). This compound has also been shown to improve mitochondrial function and reduce oxidative damage to lipids and proteins. In animal models, this compound has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-methylthiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to cells or animals. This compound has also been shown to have low toxicity and does not interfere with normal cellular processes. However, there are some limitations to using this compound in lab experiments. It can be difficult to determine the optimal concentration and duration of treatment, and the effects of this compound may vary depending on the cell type or animal model used.

Future Directions

There are several future directions for N-(3,4-dimethoxyphenyl)-N'-methylthiourea research. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in the brain, and further studies could investigate its potential as a therapeutic agent for these diseases. Another area of interest is the use of this compound in combination with other antioxidants or anti-inflammatory agents. Combining this compound with other compounds could enhance its protective effects and provide a more comprehensive approach to preventing oxidative stress and inflammation.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-methylthiourea can be synthesized through the reaction of 3,4-dimethoxyaniline and methyl isothiocyanate. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetone. The resulting product is then purified using column chromatography, yielding pure this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-methylthiourea has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress in various cell types. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been used as a tool to investigate the role of oxidative stress and inflammation in various disease models, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-11-10(15)12-7-4-5-8(13-2)9(6-7)14-3/h4-6H,1-3H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRDTGAIPWLAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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